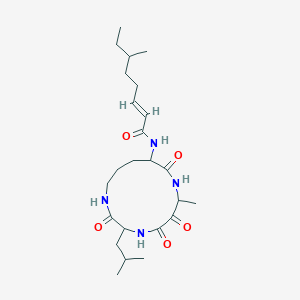

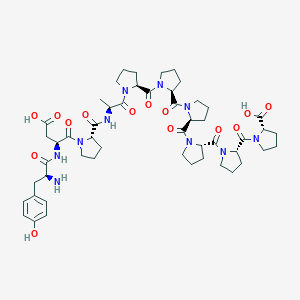

Peptide oostatic hormone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Peptide oostatic hormone (POH) is a small peptide hormone that plays a crucial role in regulating insect reproduction. It is synthesized by the neurosecretory cells of the insect brain and acts on the corpora allata, which are endocrine glands responsible for producing juvenile hormone (JH). POH inhibits the production of JH, which in turn affects the growth, development, and reproduction of insects. In recent years, POH has gained significant attention due to its potential as a pest control agent.

作用機序

Peptide oostatic hormone acts on the corpora allata, which are endocrine glands responsible for producing JH. It binds to specific receptors on the surface of the corpora allata cells, triggering a signaling cascade that ultimately leads to the inhibition of JH production. The exact mechanism by which Peptide oostatic hormone inhibits JH production is still not fully understood, but it is thought to involve the regulation of gene expression and protein synthesis.

生化学的および生理学的効果

Peptide oostatic hormone has a range of biochemical and physiological effects on insects. It inhibits the production of JH, which is essential for insect growth and reproduction. This leads to a range of effects, including a delay in metamorphosis, a reduction in fecundity, and a decrease in overall fitness. Peptide oostatic hormone also affects the expression of various genes and proteins involved in insect development and reproduction.

実験室実験の利点と制限

Peptide oostatic hormone has several advantages as a pest control agent. It is highly specific to insects, making it a safer alternative to traditional pesticides. It also has a low environmental impact, as it degrades rapidly in the environment. However, there are some limitations to its use in lab experiments. Peptide oostatic hormone is difficult to synthesize in large quantities, and its effects can be influenced by various factors, including temperature, humidity, and nutritional status.

将来の方向性

There are several future directions for research on Peptide oostatic hormone. One area of interest is the development of new synthesis methods to produce Peptide oostatic hormone in larger quantities. Another area of research is the optimization of delivery methods for Peptide oostatic hormone, such as the use of nanoparticles or other carriers. Additionally, there is a need for further research on the molecular mechanisms underlying the effects of Peptide oostatic hormone on insect development and reproduction. Finally, there is potential for the development of new pest control strategies based on Peptide oostatic hormone, such as the use of genetically modified crops that produce Peptide oostatic hormone or the development of Peptide oostatic hormone-based biopesticides.

合成法

Peptide oostatic hormone is synthesized by the neurosecretory cells of the insect brain. The peptide is produced as a preprohormone, which undergoes post-translational processing to produce the active peptide. The synthesis of Peptide oostatic hormone is regulated by various factors, including environmental cues, nutritional status, and hormonal signals.

科学的研究の応用

Peptide oostatic hormone has been extensively studied for its potential as a pest control agent. It has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and beetles. Peptide oostatic hormone works by inhibiting the production of JH, which is essential for insect growth and reproduction. By disrupting JH production, Peptide oostatic hormone can prevent insects from reaching maturity and reproducing, ultimately leading to a reduction in pest populations.

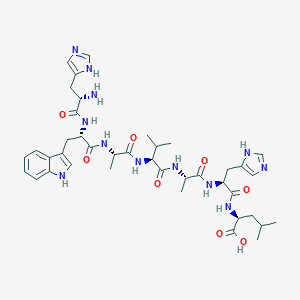

特性

CAS番号 |

128439-50-9 |

|---|---|

製品名 |

Peptide oostatic hormone |

分子式 |

C51H70N10O14 |

分子量 |

1047.2 g/mol |

IUPAC名 |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C51H70N10O14/c1-29(53-43(66)34-9-2-20-55(34)45(68)33(28-41(63)64)54-42(65)32(52)27-30-16-18-31(62)19-17-30)44(67)56-21-3-10-35(56)46(69)57-22-4-11-36(57)47(70)58-23-5-12-37(58)48(71)59-24-6-13-38(59)49(72)60-25-7-14-39(60)50(73)61-26-8-15-40(61)51(74)75/h16-19,29,32-40,62H,2-15,20-28,52H2,1H3,(H,53,66)(H,54,65)(H,63,64)(H,74,75)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChIキー |

BSVHTRRLCAVQCZ-JDEXMCKMSA-N |

異性体SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CC=C(C=C8)O)N |

SMILES |

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N |

正規SMILES |

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N |

その他のCAS番号 |

128439-50-9 |

配列 |

YDPAPPPPPP |

同義語 |

H-YDPAPPPPPP-OH Peptide oostatic hormone TMOF tyrosyl-aspartyl-prolyl-alanyl-prolyl-prolyl-prolyl-prolyl-prolyl-proline |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)

![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B148194.png)